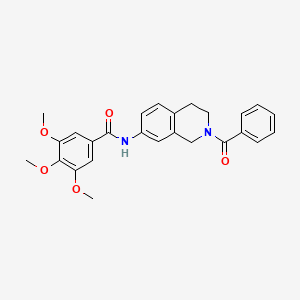![molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7](/img/structure/B2879187.png)
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazoline derivatives have shown potent antimicrobial activity against bacteria and fungi . For example, 6,8-dichloro analog with 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one and 6,8-dibromo analog of 3-[benzothiadiazoleimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one have been shown to be potent antimicrobial agents .
Antifungal Activity
Quinazoline derivatives also exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-Inflammatory Activity
These compounds have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.
Anticonvulsant Activity
Quinazoline derivatives have shown anticonvulsant activity . This means they could potentially be used in the treatment of seizure disorders.
Anti-HIV Activity
Some quinazoline derivatives have shown activity against the Human Immunodeficiency Virus (HIV) . This suggests they could be used in the development of new antiretroviral drugs.
Anticancer Activity
Quinazoline derivatives have demonstrated anticancer properties . This makes them potential candidates for the development of new cancer therapies.
Analgesic Activity
These compounds have also shown analgesic (pain-relieving) properties . This suggests they could be used in the development of new pain management drugs.
Anti-Parkinsonism Activity
Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . This suggests they could be used in the development of new treatments for this condition.
Mecanismo De Acción
Target of Action
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in gene expression and DNA repair. Quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . They also target histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction leads to changes in the chromatin structure, affecting gene expression and potentially leading to cell death in certain types of cells .
Biochemical Pathways
The inhibition of histone methyltransferase and histone deacetylases affects the methylation and acetylation status of histones . These modifications are key regulators of gene expression, and their disruption can lead to changes in the expression of genes involved in cell growth and survival
Pharmacokinetics
Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline’s action are likely to be dependent on the specific cell type and the expression of its target proteins. In general, the inhibition of histone modifying enzymes can lead to changes in gene expression, potentially inducing cell death in cancer cells .
Propiedades
IUPAC Name |
6-ethylbenzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBCDANAQGKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)

![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
